molecular formula C13H20ClN B2398725 4-(4-Ethylphenyl)piperidine hydrochloride CAS No. 67765-33-7

4-(4-Ethylphenyl)piperidine hydrochloride

Cat. No.: B2398725
CAS No.: 67765-33-7
M. Wt: 225.76
InChI Key: NYOPZWCTTGYZBS-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)piperidine hydrochloride is a piperidine derivative characterized by a phenyl ring substituted with an ethyl group at the para position, attached to the piperidine nitrogen via a methylene bridge. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications.

Properties

IUPAC Name

4-(4-ethylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13;/h3-6,13-14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOPZWCTTGYZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)piperidine hydrochloride typically involves the reaction of 4-ethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting 4-(4-Ethylphenyl)piperidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
4-(4-Ethylphenyl)piperidine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs, particularly those targeting pain management and neurological disorders.

Therapeutic Uses:
Research indicates that piperidine derivatives, including this compound, show potential in treating conditions such as:

  • Anoxia
  • Ischemia
  • Migraine
  • Epilepsy

These therapeutic effects are attributed to the compound's ability to act as a calcium overload blocker, selectively targeting brain cells to mitigate damage from excessive calcium influx during pathological states .

Neuroscience Research

Neurotransmitter Systems:
The compound is studied for its interaction with neurotransmitter systems. It has been shown to influence the release and uptake of neurotransmitters, making it valuable for exploring treatments for various neurological disorders.

Case Study Example:
A study observed the effects of this compound on neuronal cultures exposed to hypoxic conditions. The results indicated a significant reduction in neuronal death compared to controls, suggesting its neuroprotective properties .

Chemical Synthesis

Building Block for Complex Molecules:
In synthetic organic chemistry, this compound serves as a building block for creating more complex organic molecules. Its versatility allows chemists to modify its structure easily, facilitating the synthesis of diverse compounds used in various applications.

Material Science

Polymer Formulations:
The compound can be incorporated into polymer formulations to enhance material properties. Its inclusion can improve the mechanical strength and thermal stability of polymers used in coatings and adhesives.

Analytical Chemistry

Standard Reference Material:
In analytical chemistry, this compound is utilized as a standard reference material in various analytical techniques. It aids in the accurate quantification of related substances in complex mixtures, ensuring reliable results in research and quality control processes.

Data Table: Applications Overview

Application AreaDescriptionExample Use Case
Pharmaceutical DevelopmentIntermediate in drug synthesis; treats neurological disordersPain management medications
Neuroscience ResearchInfluences neurotransmitter systems; neuroprotective effectsReducing neuronal death under hypoxic conditions
Chemical SynthesisBuilding block for complex organic moleculesSynthesis of novel therapeutic agents
Material ScienceEnhances properties of polymersImproved coatings and adhesives
Analytical ChemistryStandard reference material for quantificationQuality control in pharmaceutical production

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural and Molecular Features of Selected Piperidine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features
4-(4-Ethylphenyl)piperidine hydrochloride* C₁₃H₂₀ClN 233.76 (calculated) 4-ethylphenyl, piperidine, HCl salt Ethyl group enhances lipophilicity
4-(4-Chlorophenyl)-4-ethylpiperidine HCl C₁₃H₁₉Cl₂N 260.20 4-chlorophenyl, 4-ethylpiperidine, HCl salt Chlorine increases electronegativity
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl C₁₅H₂₁Cl₂NO 306.24 Phenoxy methyl, chloro, ethyl substituents Ether linkage influences flexibility
4-Acetyl-4-phenylpiperidine HCl C₁₃H₁₆ClNO 245.73 Acetyl group, phenylpiperidine, HCl salt Ketone group affects reactivity
Meperidine (Pethidine) HCl C₁₅H₂₁NO₂·HCl 283.80 Ester, phenylpiperidine, HCl salt Opioid analgesic activity

*Note: Data for 4-(4-Ethylphenyl)piperidine HCl are inferred based on analogs; exact values may vary.

Key Observations:
  • Chlorine substituents () introduce electronegativity, altering binding affinities .
  • Functional Group Diversity : The acetyl group in 4-Acetyl-4-phenylpiperidine HCl () introduces a reactive ketone moiety, which may influence metabolic stability compared to alkyl-substituted derivatives .
  • Pharmacological Relevance : Meperidine HCl () highlights how ester functionalities in piperidine derivatives can confer opioid activity, unlike alkyl- or halogen-substituted analogs .

Biological Activity

4-(4-Ethylphenyl)piperidine hydrochloride is a piperidine derivative with significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula C13H20ClN, has been studied for its interactions with various biological systems, particularly in the context of neuroscience and pharmacology.

The synthesis of this compound typically involves the reaction of 4-ethylbenzyl chloride with piperidine in the presence of a base, such as sodium hydroxide. The reaction is conducted under reflux conditions, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.

PropertyValue
Molecular FormulaC13H20ClN
Molecular Weight239.76 g/mol
CAS Number67765-33-7
SolubilitySoluble in water

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It is hypothesized to act as a modulator at dopamine and serotonin receptors, potentially influencing neuronal signaling pathways .

Key Biological Activities:

  • Dopamine Transporter Interaction: Similar piperidine analogs have shown selective binding to dopamine transporters, suggesting that 4-(4-Ethylphenyl)piperidine may exhibit comparable effects .
  • Antinociceptive Effects: Studies on related piperidine derivatives indicate potential antinociceptive properties, which may be relevant for pain management therapies .
  • Acetylcholinesterase Inhibition: Research has indicated that modifications in piperidine structures can lead to enhanced inhibition of acetylcholinesterase, a target for Alzheimer's disease treatments .

Case Studies

Several studies have investigated the biological effects of piperidine derivatives, including those structurally similar to this compound.

  • Dopamine Transporter Binding Study:
    • Objective: To evaluate binding affinity at dopamine and serotonin transporters.
    • Findings: Compounds with similar structures showed high selectivity for dopamine transporters, indicating potential therapeutic applications in treating disorders like ADHD and depression .
  • Antinociceptive Activity Assessment:
    • Objective: To assess pain relief properties.
    • Results: Certain piperidine derivatives demonstrated significant antinociceptive effects in animal models, suggesting that 4-(4-Ethylphenyl)piperidine could also possess similar properties .

Table 2: Comparison with Related Compounds

CompoundDopamine Transporter AffinityAcetylcholinesterase InhibitionAntinociceptive Activity
4-(4-Ethylphenyl)piperidine HClModeratePotentially activePossible
4-(4-Fluorophenyl)piperidine HClHighActiveSignificant
4-(4-Methylphenyl)piperidine HClLowModerateMinimal

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